2-methyl-4-(4-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
2-METHYL-4-(4-METHYL-3-NITROPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(4-METHYL-3-NITROPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the nitrophenyl group: This step might involve nitration of a suitable precursor followed by coupling with the hexahydroquinoline core.
Attachment of the morpholine-4-carbonyl group: This could be done through an amide coupling reaction using morpholine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the morpholine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE: Similar structure but lacks the morpholine and hexahydroquinoline components.
4-(4-METHYL-3-NITROPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE: Similar but without the 2-methyl group.
Uniqueness
Structural Complexity: The presence of multiple functional groups and a hexahydroquinoline core makes it unique.
Biological Activity: Its specific combination of functional groups may confer unique biological properties.
Properties
Molecular Formula |
C22H25N3O5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-methyl-4-(4-methyl-3-nitrophenyl)-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H25N3O5/c1-13-6-7-15(12-17(13)25(28)29)20-19(22(27)24-8-10-30-11-9-24)14(2)23-16-4-3-5-18(26)21(16)20/h6-7,12,20,23H,3-5,8-11H2,1-2H3 |
InChI Key |
QQNPKADHMMJIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)N4CCOCC4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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